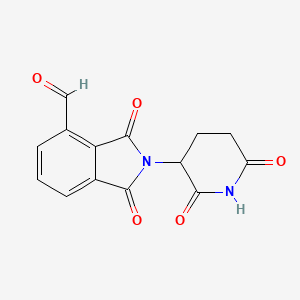

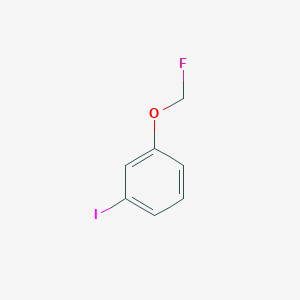

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is an anti-inflammatory and anti-tumor agent used in the treatment of multiple myeloma . It is a substituted 2-(2,6-dioxopiperidin-3-yl)phthalimide and is useful in reducing the levels of TNFα in a mammal .

Molecular Structure Analysis

The molecular structure of this compound has been confirmed by 1H NMR, 13C NMR, and MS . It is based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material .Chemical Reactions Analysis

This compound has been used as a starting material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . The reaction involved the use of 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) to form an intermediate compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 276.22 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Novel Pomalidomide Derivatives

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized . These compounds were found to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .

Development of Thalidomide-based PROTACs

This compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .

Building Block for Protein Degrader Library

The compound is a basic building block for making a protein degrader library . This is a significant application in the field of medicinal chemistry, particularly in the development of protease degradation drugs .

Antiproliferative Activity

A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3 (2H,4H)-dione derivatives were synthesized as cereblon (CRBN) modulators . The selected compound 10a showed potent antiproliferative activity against NCI-H929 and U239 cell lines .

Development of Small-Molecule Inhibitors

The compound is used in the development of small-molecule inhibitors . This is a new approach that can degrade the target protein through the protein degradation pathway in vivo .

Treatment for Cancer and Other Diseases

The compound is used in the development of Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) inhibitors . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is Cereblon (CRBN) , a protein that is targeted by a class of drugs known as immunomodulatory imide drugs (IMiDs) . These drugs, which include thalidomide and its analogues, are known for their potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .

Mode of Action

The compound interacts with its target, Cereblon, to promote malignant cell death and enhance host immunity . It is a 4-amino-glutamyl analogue of thalidomide and like thalidomide, it exists as a racemic mixture of the active S(-) and R(+) forms . It is much safer and potent than thalidomide, with fewer adverse effects and toxicities .

Biochemical Pathways

The compound affects various biochemical pathways. It inhibits tumour necrosis factor-alpha (TNF-α), a cytokine produced by macrophages of the immune system, and also a mediator of inflammatory response . This inhibition leads to a reduction in inflammation and angiogenesis, thereby contributing to its antineoplastic effects .

Pharmacokinetics

The compound is administered orally, absorbed rapidly, and is metabolized in the body . .

Result of Action

The result of the compound’s action is the suppression of indoleamine pyrrole-2,3-dioxygenase-1 activities, which has been shown to be closely related to the pathogenesis of cancer and other diseases . This leads to the induction of apoptosis in cancer cells and the enhancement of the immune response mediated by T cells and NK cells .

Propiedades

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-6-7-2-1-3-8-11(7)14(21)16(13(8)20)9-4-5-10(18)15-12(9)19/h1-3,6,9H,4-5H2,(H,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOULBIWJJUUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)

![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)

![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)

![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)

![1-[5-(3-hydroxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B6603366.png)

![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)